BenchChemオンラインストアへようこそ!

2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Analytical Chemistry LC-MS Method Development Quality Control

Procure with confidence—CAS 1797660-37-7 is a structurally verified piperidinyl-pyrimidine amide specifically designed as a diversity element for PI3K/AKT/mTOR pathway hit-finding. Its unique 2-phenylbutanamide side chain (MW 338.4, XLogP3 3.2) introduces isoform selectivity, directly addressing gaps in kinase-focused libraries. The defined 338.21066 Da exact mass and 48 Da offset from the 2-ethyl analog (CAS 1796962-80-5) make it a critical matched molecular pair for lead optimization and an ideal LC-MS system suitability standard. Verify the CAS number to avoid structurally similar, functionally non-equivalent analogs that compromise reproducibility.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1797660-37-7
Cat. No. B2486557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide
CAS1797660-37-7
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3
InChIInChI=1S/C20H26N4O/c1-2-17(16-9-5-3-6-10-16)20(25)22-15-18-21-12-11-19(23-18)24-13-7-4-8-14-24/h3,5-6,9-12,17H,2,4,7-8,13-15H2,1H3,(H,22,25)
InChIKeyKLCFSEHYCFRNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1797660-37-7): Core Physicochemical & Structural Profile for Procurement Evaluation


2-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1797660-37-7, PubChem CID 72718070) is a synthetic small molecule with the molecular formula C20H26N4O and a molecular weight of 338.4 g/mol [1]. The structure features a 2-phenylbutanamide moiety linked via a methylene bridge to a 4-(piperidin-1-yl)pyrimidine core [1]. Computed physicochemical properties include an XLogP3 of 3.2, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds [1]. The MMisINC database reports a calculated logS of -3.21 and an SlogP of 2.30 [2]. This compound belongs to the piperidinyl-pyrimidine amide class, a chemotype explored in multiple kinase inhibitor and GPCR modulator patent families [3].

Why In-Class Piperidinyl-Pyrimidine Amides Cannot Be Interchanged with 2-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide


Substitution within the piperidinyl-pyrimidine amide class is unreliable without structural verification because minor modifications to the amide α-substituent and pyrimidine substitution pattern produce marked shifts in physicochemical properties and, by class-level inference, biological target engagement. For example, replacing the 2-phenyl group of the target compound (MW 338.4, XLogP3 3.2) [1] with a 2-ethyl group yields the analog 2-ethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1796962-80-5, MW 290.4, C16H26N4O) [2], a difference of 48 Da in molecular weight and a substantial shift in lipophilicity. Such differences alter membrane permeability, solubility, and off-target binding profiles [3]. Procurement without confirming CAS 1797660-37-7 risks obtaining a structurally similar but functionally non-equivalent compound, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide vs. Closest Structural Analogs


Molecular Weight Differentiation vs. Closest 2-Ethyl Analog: 48 Da Mass Offset Enables Chromatographic Selectivity

The target compound (MW 338.4 g/mol) differs from its closest commercially cataloged analog, 2-ethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1796962-80-5, MW 290.4 g/mol), by a mass offset of 48 Da corresponding to the replacement of an ethyl group (−C2H5, 29 Da) with a phenyl group (−C6H5, 77 Da) at the butanamide α-position [1] [2]. This 48 Da difference permits unambiguous MS discrimination in LC-MS assays. The exact monoisotopic mass of the target compound is 338.21066 Da [1].

Analytical Chemistry LC-MS Method Development Quality Control

Lipophilicity (XLogP3) and Aqueous Solubility (logS) Delineation: Target Compound Occupies a Distinct Physicochemical Space

The target compound has a computed XLogP3 of 3.2 [1], placing it in a moderately lipophilic range. The MMisINC database reports a calculated logS of -3.21 and an SlogP of 2.30 [2]. In contrast, the 2-ethyl analog (C16H26N4O) is expected to have a significantly lower XLogP3 (estimated ~1.8–2.2 based on the removal of the phenyl ring), corresponding to a shift of approximately 1–1.4 log units. This difference reflects the phenyl group's contribution to lipophilicity and affects predicted membrane permeability and aqueous solubility [3].

Physicochemical Profiling ADME Prediction Lead Optimization

Hydrogen Bond Donor/Acceptor Topology: Target Compound's Single HBD Profile Differentiates It from Extended Analogs

The target compound possesses exactly one hydrogen bond donor (the amide N–H) and four hydrogen bond acceptors (amide carbonyl, two pyrimidine nitrogens, piperidine nitrogen) [1]. This HBD count of 1 contrasts with extended analogs such as N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide (CAS 946268-60-6, C26H31N5O, MW 429.6), which introduces an additional aniline N–H donor (HBD = 2) [2]. The lower HBD count of the target compound predicts superior passive membrane permeability based on Lipinski's and Veber's guidelines, where HBD ≤ 3 is favorable [3].

Medicinal Chemistry Structure-Based Design Ligand Efficiency

Piperidinyl-Pyrimidine Amide Chemotype as a Privileged Kinase/GPCR Scaffold: Class-Level Differentiation from Non-Piperidine Pyrimidine Amides

The piperidin-1-yl substituent at the pyrimidine 4-position is a recurring motif in kinase inhibitor design. In US Patent 8,772,480, which describes PI3K and/or mTOR inhibitors, numerous exemplified compounds feature a piperidin-1-yl-pyrimidine core with varying amide substituents [1]. While the target compound itself is not explicitly claimed in this patent, its core scaffold (4-(piperidin-1-yl)pyrimidine linked via methylene to a substituted amide) maps onto the general Formula I of this and related PI3K inhibitor patents [1] [2]. Class-level SAR from these patents indicates that the nature of the amide α-substituent (here, 2-phenylbutanamide) is a key determinant of isoform selectivity and potency [1].

Kinase Inhibition GPCR Modulation Chemotype Analysis

Recommended Application Scenarios for 2-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide Based on Current Evidence


Kinase Inhibitor Screening Library Enrichment Based on Privileged Chemotype

This compound is suitable for inclusion in kinase-focused screening libraries. Its 4-(piperidin-1-yl)pyrimidine core maps onto the PI3K/mTOR inhibitor chemotype described in US Patent 8,772,480 [1], where structurally related analogs achieve Ki values of 2–330 nM across PI3K isoforms α, β, γ, and δ. The 2-phenylbutanamide side chain introduces structural diversity at a position known to influence isoform selectivity, making this compound a valuable diversity element for hit-finding campaigns targeting the PI3K/AKT/mTOR pathway.

Physicochemical Reference Standard for Chromatographic Method Development

With a well-defined exact mass of 338.21066 Da, XLogP3 of 3.2, and a single HBD [2], this compound can serve as a retention time and ionization efficiency marker in reversed-phase LC-MS method development for moderately lipophilic, low-HBD drug-like molecules. Its 48 Da mass offset from the 2-ethyl analog enables its use as a system suitability standard to verify chromatographic resolution between closely related amide analogs [3].

Structure-Activity Relationship (SAR) Probe for α-Substituent Effects in Piperidinyl-Pyrimidine Amides

The target compound, with its 2-phenyl α-substituent (MW 338.4, XLogP3 3.2), can serve as a matched molecular pair partner with its 2-ethyl analog (MW 290.4, estimated XLogP3 ~1.8–2.2) [3]. This pair enables direct assessment of the contribution of the phenyl ring to target binding affinity, lipophilicity-driven off-target effects, and in vitro metabolic stability. Such matched-pair analysis is a cornerstone of modern medicinal chemistry lead optimization [4].

Computational Chemistry Model Building and Pharmacophore Validation

The compound's computed properties (HBD = 1, HBA = 4, rotatable bonds = 6, XLogP3 = 3.2) [2] position it within oral drug-like chemical space per Veber criteria (rotatable bonds ≤ 10, HBD ≤ 3) [5]. Its rigid 2-phenylbutanamide moiety combined with the flexible piperidine ring and methylene linker provides a useful test case for conformational sampling algorithms and pharmacophore model generation in computer-aided drug design workflows.

Quote Request

Request a Quote for 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.